N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide
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Overview
Description
N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide is a complex organic compound that features a quinoline core structure with a trifluoromethylphenyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde in the presence of a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through an amidation reaction, typically using acryloyl chloride and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[3-(trifluoromethyl)phenyl]prop-2-enamide: This compound shares the trifluoromethylphenyl group but lacks the quinoline core.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile: This compound has a similar trifluoromethylphenyl group but features a pyrazole core instead of a quinoline core.
Uniqueness
N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide is unique due to its combination of a quinoline core with a trifluoromethylphenyl group and an amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18F3N3O |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C19H18F3N3O/c1-2-18(26)24-13-10-15-16(23)4-3-5-17(15)25(11-13)14-8-6-12(7-9-14)19(20,21)22/h2-9,13H,1,10-11,23H2,(H,24,26) |
InChI Key |
YZNSUDZUJLMKNI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1CC2=C(C=CC=C2N(C1)C3=CC=C(C=C3)C(F)(F)F)N |
Origin of Product |
United States |
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